-Methyl-1H-pyrrole-2-carboxylic acid serves as a valuable building block in organic synthesis for the preparation of diverse heterocyclic compounds.
This method utilizes palladium catalysis to couple the molecule with various aryl or vinyl halides, leading to substituted 1-methylpyrroles. For instance, reacting 1-Methyl-1H-pyrrole-2-carboxylic acid with phenylbromide affords 1-Methyl-2-phenyl-1H-pyrrole [].
Ruthenium-catalyzed oxidative coupling with alkynes like 3-hexyne allows the synthesis of fused heterocycles such as 4,5-diethyl-1-methylpyrano[3,4-b]pyrrol-7(1H)-one [].
Beyond its role as a synthetic intermediate, 1-Methyl-1H-pyrrole-2-carboxylic acid has been explored in other research areas:
1-Methyl-1H-pyrrole-2-carboxylic acid, also known as N-methylpyrrole-2-carboxylic acid, is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 125.13 g/mol. It features a pyrrole ring substituted with a methyl group and a carboxylic acid functional group. The compound is characterized by its aromatic properties and is classified under carboxylic acids and heterocyclic compounds .
Research indicates that 1-methyl-1H-pyrrole-2-carboxylic acid exhibits various biological activities. Its derivatives have been studied for potential applications in medicinal chemistry, particularly for their anti-inflammatory and antimicrobial properties. The compound's structural features allow it to interact with biological targets, although detailed mechanisms of action require further investigation .
Several methods exist for synthesizing 1-methyl-1H-pyrrole-2-carboxylic acid:
1-Methyl-1H-pyrrole-2-carboxylic acid finds applications in various fields:
Several compounds share structural similarities with 1-methyl-1H-pyrrole-2-carboxylic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methylpyrrole | C5H7N | Lacks a carboxylic group; simpler structure |
3-Methylpyrrole | C5H7N | Position of methyl substitution differs |
1-Methylpyrrole | C4H5N | Does not contain a carboxylic acid functionality |
Methyl 1-methylpyrrole-2-carboxylate | C7H9NO2 | Contains an ester functional group |
The uniqueness of 1-methyl-1H-pyrrole-2-carboxylic acid lies in its combination of both a methylated pyrrole structure and a carboxylic acid group, which enhances its reactivity and biological activity compared to its analogs .
Irritant